![molecular formula C20H24N4O5S B2773677 2-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897621-17-9](/img/structure/B2773677.png)
2-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
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Overview
Description
2-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide, also known as MPSEB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Electrophysiological Activity
A study discussed the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, highlighting the potential of these compounds in developing selective class III agents for cardiac applications. The study found that certain compounds exhibited potency comparable to sematilide, a clinical trial drug, indicating the viability of the 1H-imidazol-1-yl moiety as a replacement for the methylsulfonylamino group in this series (Morgan et al., 1990).
Tuberculostatic Activity
Research on 1,1-bis-methylthio-2-nitro-ethene derivatives, including reactions with 1-phenylpiperazine, led to the synthesis of new heterocyclic compounds. These compounds were evaluated for their tuberculostatic activity, with some showing significant activity against tuberculosis. This study contributes to the development of potential new treatments for tuberculosis (Foks et al., 2005).
Antimicrobial Activity
Another study focused on the synthesis of 2-methyl-5-nitro-N-(4-(3-(2-aryl-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide derivatives and their antimicrobial activity. These compounds were tested against various bacterial species, indicating their potential as antimicrobial agents (Patel et al., 2011).
Synthesis of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one Derivatives
The synthesis of new derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one by cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides was explored. This research provides insights into the chemical properties and potential applications of these compounds in various scientific fields (Shlenev et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition . The compound’s mode of action involves both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft . This enhances the transmission of signals in cholinergic neurons, which are involved in numerous cognitive processes .
Result of Action
By inhibiting AChE and increasing acetylcholine levels, the compound can potentially alleviate symptoms of diseases characterized by a deficiency of acetylcholine, such as Alzheimer’s disease . It may help to improve memory and cognitive function in these conditions .
properties
IUPAC Name |
2-methyl-3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-16-18(8-5-9-19(16)24(26)27)20(25)21-10-15-30(28,29)23-13-11-22(12-14-23)17-6-3-2-4-7-17/h2-9H,10-15H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXXLPYCOVHVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide |
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